molecular formula C23H21N3O3 B2684590 5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-89-0

5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2684590
CAS RN: 860784-89-0
M. Wt: 387.439
InChI Key: VJBLTNCPXFMXDM-UHFFFAOYSA-N
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Description

5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
The exact mass of the compound 5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties This chemical compound is part of a broader class of 1,2,4-triazole derivatives, which are synthesized through various chemical reactions and used for their unique chemical properties. For instance, triazole-based compounds have been synthesized using click reactions to create organosulfur and organoselenium ligands for catalytic applications. These compounds demonstrate efficient catalysis in oxidation and hydrogenation reactions due to their pseudo-octahedral "piano-stool" arrangement around ruthenium, highlighting the versatility of triazole derivatives in synthetic chemistry (Saleem et al., 2013).

Antimicrobial Activities Some 1,2,4-triazole derivatives exhibit significant antimicrobial activities. The synthesis of novel triazole compounds and their subsequent testing against various microorganisms have shown that these chemicals possess good to moderate activities against specific bacteria and fungi. This indicates their potential utility in developing new antimicrobial agents (Bektaş et al., 2010).

Catalytic Applications The catalytic properties of 1,2,3-triazole-based organochalcogen ligands have been explored in various chemical reactions, including alcohol oxidation and ketone hydrogenation. The structure of these complexes and their catalytic efficiency in specific reactions underscore the importance of 1,2,4-triazole derivatives in facilitating diverse catalytic processes, which can be further tailored by modifying the ligand's coordination to the metal center (Saleem et al., 2014).

Ligand Design and Metal Complex Formation The design and synthesis of ligands based on 1,2,4-triazole derivatives for metal complexation have led to novel compounds with unique structural and functional properties. These complexes are investigated for their potential applications in various fields, including luminescence sensing and catalysis, showcasing the adaptability of triazole derivatives in creating functional materials (Stucky et al., 2008).

properties

IUPAC Name

5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-18-24-25(16-17-28-20-8-4-2-5-9-20)23(27)26(18)19-12-14-22(15-13-19)29-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLTNCPXFMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(2-phenoxyethyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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